2-(3-Chloroquinoxalin-2-yl)acetonitrile
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Overview
Description
2-(3-Chloroquinoxalin-2-yl)acetonitrile is an organic compound with the molecular formula C10H6ClN3 and a molecular weight of 203.63 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile typically involves the reaction of 3-chloroquinoxaline with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the quinoxaline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(3-Chloroquinoxalin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chloroquinoxalin-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chloroquinoxalin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(3-Chloroquinoxalin-2-yl)acetonitrile can be compared with other quinoxaline derivatives, such as:
2-(3-Bromoquinoxalin-2-yl)acetonitrile: Similar structure but with a bromo group instead of a chloro group.
2-(3-Methylquinoxalin-2-yl)acetonitrile: Contains a methyl group instead of a chloro group.
2-(3-Nitroquinoxalin-2-yl)acetonitrile: Contains a nitro group instead of a chloro group.
Properties
CAS No. |
68350-65-2 |
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Molecular Formula |
C10H6ClN3 |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
2-(3-chloroquinoxalin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-10-9(5-6-12)13-7-3-1-2-4-8(7)14-10/h1-4H,5H2 |
InChI Key |
SCPJSCIMKCHTOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CC#N |
Origin of Product |
United States |
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